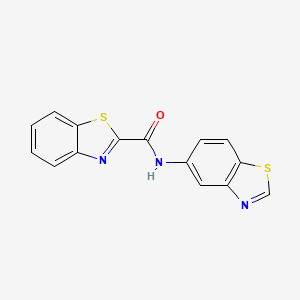

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Another approach involves the use of N-arylthiobenzamides with Fe(III) catalysts to achieve regioselective synthesis .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as Fe(III) and copper triflimide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, derivatives of this compound have been synthesized that enhance its efficacy against specific cancer types such as breast and lung cancers .

Neurodegenerative Diseases

This compound has been identified as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX). This suggests potential applications in treating conditions characterized by chronic inflammation, including arthritis and other inflammatory disorders .

Synthesis and Evaluation

A study conducted by Mariappan et al. synthesized a series of benzothiazole derivatives, including this compound. The evaluation revealed significant anti-inflammatory activity comparable to standard drugs like diclofenac .

Mécanisme D'action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, enhancing their biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-arylbenzothiazoles: Known for their pharmacological properties and structural diversity.

N-(2-halophenyl)thioureas: Used in the synthesis of benzothiazole derivatives.

O-substituted-N-(2-halophenyl)carbamothioates: Another class of compounds used in benzothiazole synthesis.

Uniqueness

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide stands out due to its unique structure, which combines two benzothiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of benzothiazole derivatives, including this compound, often involves multiple synthetic pathways. Common methods include:

- Knoevenagel Condensation : This method is frequently employed for synthesizing benzothiazole derivatives by reacting various aromatic aldehydes with thiazolidine derivatives.

- Biginelli Reaction : This reaction can also yield benzothiazole-based compounds with enhanced biological properties.

Recent studies have shown that modifications in the benzothiazole structure can lead to significant enhancements in biological activity against pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |

| Escherichia coli | 15.0 - 30.0 μmol/mL | 30.0 - 60.0 μmol/mL |

| Candida albicans | 12.5 - 25.0 μmol/mL | 25.0 - 50.0 μmol/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.9 | 28.7 | 93.3 |

| HCT116 (Colon Cancer) | 25.1 | 77.5 | Not Determined |

| U87MG (Glioblastoma) | 21.5 | Not Determined | Not Determined |

The compound exhibited selective cytotoxicity towards cancer cells while showing less toxicity towards normal cells . Its mechanism of action may involve inhibition of specific cellular pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in a series of animal models infected with Mycobacterium tuberculosis. The study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

Another study focused on its anticancer potential revealed that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at therapeutic doses .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZARXKVKHBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.